5-苄叉-2,2-二甲基-1,3-二氧六环-4,6-二酮

描述

Synthesis Analysis

The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is often achieved through condensation reactions. A quick and efficient synthesis method uses isopropylidene malonate and aromatic aldehydes, utilizing hexadecyltrimethylammonium bromide as a catalyst in water, offering advantages such as neutral conditions, short reaction times, high yields, and environmental friendliness (Jin et al., 2006).

Molecular Structure Analysis

Crystal structure determination has revealed that these compounds exhibit a range of intermolecular interactions, including van der Waals forces and weak C—H⋯O hydrogen bonds, which influence their molecular arrangement and stability. For instance, one study detailed the crystal structure of a derivative, highlighting the absence of hydrogen-bond donors and the role of van der Waals forces and weak C—H⋯O interactions in molecule association (Stepina et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, one of the notable ones being the Knoevenagel condensation, which has been utilized for the synthesis of a variety of derivatives. This reaction, notably self-catalyzed in some instances, highlights the versatility and reactivity of the 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione scaffold (Kumar et al., 2014).

科学研究应用

环保合成

5-苄叉-2,2-二甲基-1,3-二氧六环-4,6-二酮衍生物可以通过环保的方式合成 . 该合成反应在水介质中,室温下,不使用催化剂,通过非均相反应进行 . 该过程速度相当快(2-3 小时),产率良好(约 80%) .

抗菌应用

5-苄叉-2,2-二甲基-1,3-二氧六环-4,6-二酮的羟基衍生物已被评估其抗菌性能 . 这些衍生物被发现对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等细菌具有活性 .

有机合成

5-苄叉-2,2-二甲基-1,3-二氧六环-4,6-二酮,也称为Meldrum酸,被广泛用于有机合成,特别是由于其足够的酸性(pKa 4.83)和立体刚性,它用于多种C-C键的形成 .

Knoevenagel缩合反应

该化合物用于醛和Meldrum酸之间的Knoevenagel缩合反应 . 该反应在离子液体中加速 .

芳基亚甲基丙二酸酯的合成

芳基亚甲基丙二酸酯已通过Knoevenagel缩合反应,使用干燥的有机溶剂,从芳香醛和1,3-二羰基化合物开始,彻底制备 .

红外和紫外光谱分析

作用机制

Target of Action

It’s known that this compound is a derivative of meldrum’s acid (isopropylidene malonate), which is widely used in organic synthesis .

Mode of Action

The compound undergoes a reaction with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates . This suggests that the compound interacts with its targets by undergoing a chemical reaction to form new compounds.

Biochemical Pathways

The compound’s reaction with tert-butyl isocyanide suggests that it may be involved in the formation of functionalised n-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates

Pharmacokinetics

The compound’s molecular formula is c13h12o4, and it has an average mass of 232232 Da

Result of Action

The compound’s reaction with tert-butyl isocyanide to form new compounds suggests that it may have a transformative effect at the molecular level .

Action Environment

The action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by environmental factors. For instance, the compound’s reaction with tert-butyl isocyanide proceeds at room temperature in CH2Cl2 and is complete within 24 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent.

生化分析

Biochemical Properties

The compound 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in biochemical reactions. It has been observed to react with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides

Molecular Mechanism

It is known to undergo reactions with tert-butyl isocyanide to form complex compounds

属性

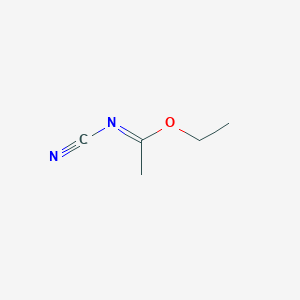

IUPAC Name |

5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOBZIVAQBVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344843 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214-54-6 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions can 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergo?

A1: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in various reactions, including:

- Reactions with isocyanides: In the presence of diols like ethane-1,2-diol or catechol, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with tert-butyl isocyanide. This reaction yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates. []

- Reactions with carbanions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones readily react with acceptor-substituted carbanions via Michael addition. []

Q2: How does the structure of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione influence its reactivity?

A2: The presence of the benzylidene group significantly influences the reactivity of this compound.

- Electrophilicity: The electron-withdrawing nature of the benzylidene group enhances the electrophilicity of the molecule, particularly at the beta-carbon of the benzylidene moiety. This makes it susceptible to nucleophilic attack, as seen in reactions with carbanions and amines. []

- Steric effects: The bulky benzylidene group can introduce steric hindrance, impacting the accessibility of the reactive sites. This explains the regio- and stereoselectivity observed in some reactions, like the Diels-Alder reaction. []

Q3: What are the applications of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives in organic synthesis?

A3: Derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione are valuable intermediates for synthesizing diverse molecules, including:

- Substituted-5-benzylidene-2,2-dimethyl-[1,3]dioxane-4,6-diones: These compounds are readily synthesized through Knoevenagel condensation reactions of arylaldehydes with Meldrum's acid, often utilizing green chemistry approaches. []

- Spiro- and polyspirocyclic compounds: Diels-Alder reactions provide access to complex cyclic structures incorporating the 1,2,3,4-tetrahydro-1-naphthol motif. []

- Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides and bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates: These are formed through reactions with tert-butyl isocyanide and diols. []

Q4: Are there any computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione?

A4: While specific details about computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione were not provided in the provided abstracts, it is highly likely that researchers have used computational chemistry to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)